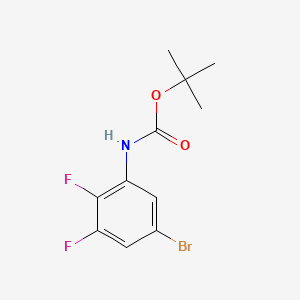
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is a useful research compound. Its molecular formula is C11H12BrF2NO2 and its molecular weight is 308.123. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is an organic compound with significant biological activity, primarily due to its ability to interact with various enzymes and biological pathways. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug discovery and development.
- Chemical Formula: C₁₁H₁₂BrF₂NO₂
- Molecular Weight: 308.12 g/mol
- IUPAC Name: tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate
- Structure: The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a substituted phenyl ring containing both bromine and fluorine substituents.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes. This interaction can lead to the inhibition or modification of enzymatic activity, affecting various biochemical pathways. The specific mechanisms include:
- Enzyme Inhibition: The carbamate group can interact with serine or cysteine residues in the active sites of enzymes, leading to irreversible inhibition.
- Modulation of Protein Activity: By binding to specific proteins, the compound can alter their functional states, impacting cellular processes such as signal transduction and metabolic regulation.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Anticancer Activity: Studies have shown that derivatives of carbamates can exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating their potential as chemotherapeutic agents .
- Antimicrobial Properties: The compound has been investigated for its antimicrobial effects. Similar carbamate derivatives have shown activity against bacterial strains such as E. coli and Staphylococcus aureus, suggesting that this compound may possess comparable properties .
Case Studies
-
Anticancer Efficacy:
A study evaluated the effect of various carbamate derivatives on human cancer cell lines. This compound was found to inhibit cell proliferation significantly in breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the S phase . -
Antimicrobial Testing:
In a comparative study involving several carbamate derivatives, this compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 7 - 20 | 40 - 50 |
| Benzyl N-(5-bromo-2,3-difluorophenyl)carbamate | 10 - 25 | 30 - 40 |
| Other Carbamate Derivatives | Varies | Varies |
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(13)9(8)14/h4-5H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJJWHFSXMLRKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675119 |
Source


|
| Record name | tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-27-4 |
Source


|
| Record name | tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













